Product packaging for albolabrin(Cat. No.:CAS No. 129652-42-2)

albolabrin

Cat. No.: B1178880
CAS No.: 129652-42-2
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Description

Albolabrin is a 73-amino acid peptide isolated from the venom of the green pit viper, Trimeresurus albolabris . It belongs to the disintegrin family, a class of cysteine-rich proteins known for their potent antiplatelet and cell adhesion inhibitory properties . The biological activity of this compound is contingent upon its Arg-Gly-Asp (RGD) sequence, a well-characterized recognition motif for integrin receptors, and its specific disulfide bond pattern which stabilizes its three-dimensional structure . The native, correctly folded protein is approximately 50 times more potent than its reduced, linear form, underscoring the significance of its tertiary structure for full activity . The primary mechanism of action of this compound involves its high-affinity binding to the platelet fibrinogen receptor, integrin αIIbβ3 (also known as GPIIb/IIIa) . By occupying this receptor, this compound competitively inhibits the binding of fibrinogen, which is a crucial step in platelet aggregation induced by various agonists like ADP, thrombin, and collagen . This makes it a valuable tool for studying integrin-mediated cell signaling and thrombosis. Structural studies using 1H NMR spectroscopy have shown that the RGD adhesion sequence is located on a highly mobile, protruding loop of the protein, making it accessible for interaction with its integrin target . Cross-linking studies have further localized its binding site to the GPIIIa 217-302 domain of the isolated human platelet integrin . In research settings, this compound serves as a key molecule for investigating cell-cell and cell-extracellular matrix interactions. Its ability to block RGD-dependent integrins, such as αIIbβ3, αvβ3, and α5β1, makes it relevant for studies in fields ranging from cardiovascular biology to cancer and angiogenesis . Researchers utilize disintegrins like this compound to probe the roles of specific integrins in processes such as tumor cell migration, metastasis, and endothelial cell proliferation. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

129652-42-2

Molecular Formula

C14H19NO2

Synonyms

albolabrin

Origin of Product

United States

Discovery and Initial Characterization of Albolabrin

Isolation from Natural Sources

Albolabrin is specifically sourced from the venom of the pit viper species Trimeresurus albolabris. nih.gov This snake, also known as the white-lipped tree viper, is native to Southeast Asia and its venom is known to contain a variety of pharmacologically active proteins and peptides.

The venom of Trimeresurus albolabris serves as the biological origin for this compound. nih.gov Snake venoms are rich sources of diverse proteins and peptides that have evolved to affect various physiological systems in prey, including the hemostatic system. Disintegrins, like this compound, are a family of such peptides found in viperid venoms that interfere with cell adhesion by targeting integrins.

Methodological Approaches for Initial Purification

The initial purification of this compound from the crude venom of Trimeresurus albolabris involved chromatographic techniques aimed at isolating the specific peptide from the complex mixture of venom components. Early studies successfully purified this compound to homogeneity.

One reported method for the purification of this compound from Trimeresurus albolabris crude venom involved a single-step reverse-phase chromatography using a wide-pore C18 silica (B1680970) matrix column. Another purification procedure mentioned included gel filtration as a step. These methods allowed for the isolation and subsequent characterization of this compound. A rapid reverse-phase HPLC method was also reported for purifying this compound with high yield.

Detailed research findings from the initial characterization revealed several key properties of this compound. It is described as a cysteine-rich protein with a molecular mass of approximately 7.5 kDa. Based on amino acid sequencing, its molecular mass was calculated to be 7574 Da. This compound is composed of 73 amino acid residues and contains 12 cysteine residues. nih.gov A significant structural feature is the presence of the arginine-glycine-aspartic acid (RGD) tripeptide sequence, which is crucial for its biological activity and its classification as an RGD-containing disintegrin. The disulfide bond pattern in this compound has also been identified.

The table below summarizes some of the initial structural characteristics identified for this compound:

CharacteristicValue
Source OrganismTrimeresurus albolabris
ClassificationDisintegrin Peptide
Approximate Molecular Mass7.5 kDa
Calculated Molecular Mass7574 Da
Amino Acid Residues73 nih.gov
Cysteine Residues12 nih.gov
Key Sequence MotifRGD
Disulfide BondsPattern identified

(Note: This table is intended to be interactive in a dynamic environment)

Molecular Architecture and Conformation of Albolabrin

Primary Structural Analysis

The primary structure of albolabrin refers to the linear sequence of its amino acid residues.

Amino Acid Sequence Determination

This compound is a single polypeptide chain consisting of 73 amino acid residues. nih.govresearchgate.netplu.mx The determination of this sequence is a fundamental step in understanding its molecular properties and evolutionary relationships with other proteins. Early studies utilized techniques such as amino acid analysis and sequencing of peptides generated by enzymatic digestion to elucidate the complete primary structure. acs.orgucl.ac.uk The molecular mass of this compound calculated based on its amino acid sequence is approximately 7574 Da. plu.mx

Identification of Cysteine Residues and Conserved Motifs

A notable feature of this compound's primary structure is the presence of 12 cysteine residues. nih.govplu.mx These cysteine residues are highly conserved among disintegrins and are crucial for forming intramolecular disulfide bonds that stabilize the protein's three-dimensional fold. expasy.orgnih.gov The alignment of these cysteine residues is a characteristic signature of the disintegrin family. nih.govacs.orgexpasy.org

Another critical conserved motif in this compound is the Arg-Gly-Asp (RGD) sequence. nih.govnih.govnih.gov This tripeptide sequence is a key recognition site for integrin receptors, including the platelet glycoprotein (B1211001) IIb-IIIa (αIIbβ3). nih.govexpasy.orgnih.govnih.gov The RGD motif is essential for the inhibitory activity of this compound on platelet aggregation and cell adhesion. nih.govacs.orgexpasy.orgnih.govnih.gov In this compound, the RGD sequence is located at positions 51-53. plu.mx

This compound shows high sequence similarity to other disintegrins, particularly in the alignment of its cysteine residues and the presence of the RGD motif. nih.govacs.orgnih.gov Differences in sequence outside of these conserved regions contribute to the varied biological activities observed among different disintegrins. acs.org

Disulfide Bond Pattern Elucidation

The 12 cysteine residues in this compound are involved in forming six intramolecular disulfide bonds. researchgate.netnih.gov These disulfide bridges are critical for maintaining the structural integrity and biological activity of the peptide. acs.orgnih.gov The specific pairing of cysteine residues to form these bonds defines the disulfide bond pattern.

Early studies aimed to identify the disulfide bond pattern in this compound using methods involving reduction and enzymatic digestion, followed by isolation and analysis of the resulting peptides by techniques such as reverse-phase HPLC, amino acid composition analysis, and mass spectrometry. nih.govacs.org Direct and indirect evidence from these studies suggested a specific disulfide bonding arrangement. acs.org

Higher-Order Structural Investigations

Beyond the primary sequence and disulfide bonds, the secondary and tertiary structures of this compound dictate its three-dimensional shape and function.

Secondary Structure Prediction and Analysis

Secondary structure refers to local folded structures that form within a polypeptide chain, such as alpha helices and beta sheets. Analysis of this compound's secondary structure has been performed using various methods, including those based on NMR data. nih.govnih.gov

Studies suggest that this compound, similar to other related snake venom peptides like kistrin (B590482) and echistatin (B137904), appears to have relatively little regular secondary structure in solution. nih.gov However, several bends and short, distorted beta sheets have been observed. nih.govnih.gov The RGD sequence, crucial for receptor binding, is located within a mobile loop that connects two strands of one of these beta sheets. nih.gov This loop has been shown to undergo a pH-dependent conformational change. nih.gov

While computational methods exist for predicting protein secondary structure from amino acid sequence, experimental techniques like NMR spectroscopy provide direct evidence of the secondary structural elements present in solution. slideshare.netmolbiol-tools.cacabidigitallibrary.orgplos.orgmdpi.com

Tertiary Structure Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound in solution has been determined using 1H NMR spectroscopy combined with simulated annealing calculations. nih.govkjsmith.net This process involves assigning the 1H-NMR spectrum and using distance and dihedral angle restraints derived from NMR data to calculate the protein's structure. nih.govkjsmith.net

NMR studies have revealed that the structure of this compound is dominated by a series of turns and three hairpins, each containing a short region of distorted antiparallel beta-pleated sheet. nih.gov These structural elements are held together by the six disulfide bridges. nih.gov The protein appears to be highly mobile, particularly the loop containing the RGD sequence, which protrudes from the main body of the protein. nih.gov The hydrophobic core, formed by specific residues, represents a more well-defined area of the structure. nih.gov

Comparison of the secondary and tertiary structural elements of this compound with other disintegrins like kistrin and flavoridin (B1178029) shows that many features are conserved despite differences in their disulfide bonding patterns. kjsmith.net The conserved beta-sheet regions at the neck of the RGD-containing hairpin and another hairpin are notable examples. kjsmith.net Most of the turns are also conserved, including one in the protein core. kjsmith.net

The determination of this compound's tertiary structure by NMR provides crucial insights into how its amino acid sequence and disulfide bonds contribute to its functional conformation, particularly the presentation of the RGD motif for integrin binding. nih.govnih.gov The Protein Data Bank (PDB) serves as a repository for experimentally determined protein structures, including those determined by NMR. nih.govwwpdb.orgrcsb.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16132309
Fibrinogen175754
Kistrin16132312
Echistatin16132308
Flavoridin16132310
Rhodostomin16132314
Trigramin (B1166263)16132316
Applagin16132306
Elegantin16132307
Batroxostatin16132305
Bitistatin16132304
Eristicophin16132303
Halysin16132311
Tergeminin16132315
Triflavin16132317
Arg-Gly-Asp (RGD)60814

Data Tables

While specific comprehensive data tables (e.g., full NOE restraint lists from NMR) were not directly extracted in a format suitable for interactive display from the search results, the key findings regarding structural features can be summarized.

Summary of this compound Structural Features

FeatureDescriptionSource
Length73 amino acid residues nih.govresearchgate.netplu.mx
Cysteine Residues12 nih.govplu.mx
Disulfide Bonds6 intramolecular researchgate.netnih.gov
Conserved MotifRGD (Arg-Gly-Asp) at positions 51-53 nih.govplu.mxnih.govnih.gov
Secondary StructureSeries of turns, three hairpins with short, distorted beta sheets, mobile RGD loop nih.govnih.gov
Tertiary StructureDominated by turns and hairpins, stabilized by disulfide bonds, mobile RGD loop protrudes nih.govkjsmith.net
Determination Method1H NMR spectroscopy and simulated annealing calculations nih.govkjsmith.net

Comparative Structural Modeling with Related Disintegrins

Comparative structural modeling of this compound with other disintegrins highlights both shared structural features and variations that contribute to their distinct activities and specificities. Disintegrins are broadly classified based on their length and the number of disulfide bonds, including short, medium-sized, long, and dimeric forms. This compound belongs to the medium-sized disintegrins, typically containing around 70 amino acids and six disulfide bonds. csic.esebm-journal.org

Structural studies, including 1H NMR spectroscopy and simulated annealing calculations, have been employed to elucidate the three-dimensional structure of this compound in solution. nih.gov These studies reveal that this compound's structure is characterized by a series of turns and three hairpins, stabilized by its six disulfide bridges. nih.gov A key feature is the RGD (Arg-Gly-Asp) sequence motif, which is located at the apex of a mobile loop. ebm-journal.orgnih.gov This loop protrudes significantly from the protein core, making the RGD motif accessible for interaction with integrins. csic.esebm-journal.orgnih.gov

Comparison of this compound's structure with other disintegrins, such as echistatin, kistrin, and flavoridin, shows many similar structural features, particularly in the core region. ebm-journal.orgnih.gov Despite variations in the reported disulfide bonding patterns among disintegrins, computational modeling suggests that these differences can be accommodated without significant energetic penalties, indicating a degree of structural flexibility within the family. nih.gov The RGD loop conformation and the residues flanking the tripeptide motif, along with the C-terminus, are understood to influence integrin binding and selectivity across different disintegrins. frontiersin.org

Phylogenetic and structural analyses support the hypothesis that different disintegrin subfamilies evolved from a common ADAM (a disintegrin and metalloproteinase-like) scaffold through structural diversification, notably via disulfide bond engineering and selective loss of disulfide bonds during evolution. csic.esfrontiersin.orgnih.govportlandpress.com Medium-sized disintegrins are considered to have played a role in the evolution of both short and dimeric disintegrins. rcsb.orgacs.org

While monomeric disintegrins like this compound typically exhibit a relatively uniform surface charge distribution, comparative analysis with dimeric disintegrins, such as those from Echis carinatus, shows that dimeric forms can have charge distributed predominantly on one face. rcsb.orgacs.org This difference in surface charge distribution may be significant for their interaction with integrin receptors. rcsb.orgacs.org

Comparative structural modeling continues to be a valuable tool for understanding the structure-function relationships within the disintegrin family, providing insights into how sequence variations and disulfide bond arrangements influence their three-dimensional structures and their interactions with integrins.

Molecular and Cellular Mechanisms of Action of Albolabrin

Integrin Receptor Binding Specificity

Albolabrin exhibits binding specificity towards certain integrin subtypes, which underlies its diverse inhibitory effects on cellular processes.

Interaction with Platelet Glycoprotein (B1211001) IIb-IIIa (αIIbβ3) Integrin

The integrin αIIbβ3, also known as Glycoprotein IIb-IIIa (GPIIb-IIIa), is predominantly found on platelets and plays a critical role in platelet aggregation by binding to fibrinogen and von Willebrand factor. wikipedia.orgmdpi.com this compound is a potent inhibitor of platelet aggregation, achieving this by blocking the binding of fibrinogen to the αIIbβ3 integrin on the surface of activated platelets. researchgate.net Studies have investigated the binding affinity of this compound to αIIbβ3 on both resting and activated human platelets. The binding affinity (Kd) of 125I-albolabrin towards resting platelets was reported as 294 nM. capes.gov.br Upon activation with ADP or thrombin, the Kd value for this compound decreased, indicating increased binding affinity (3-fold decrease with ADP, 6-fold decrease with thrombin). capes.gov.br The specificity of this interaction has been confirmed by demonstrating cross-linking of this compound to αIIbβ3 on normal platelets but not on thrombasthenic platelets which are deficient in αIIbβ3. capes.gov.br

Binding to Other Integrin Subtypes (e.g., αvβ3, α5β1, α1β1, αvβ5, αvβ6, αvβ8, α9β1)

Beyond its well-established interaction with αIIbβ3, this compound has been shown to interact with other RGD-binding integrins found on various cell types. These include integrins such as αvβ3, α5β1, αvβ5, αvβ6, and αvβ8. nih.govnih.govmdpi.comsemanticscholar.org These integrins are involved in diverse cellular processes, including cell adhesion, migration, and proliferation, by binding to extracellular matrix proteins like fibronectin, vitronectin, and laminin. semanticscholar.orgmdpi.comnih.gov While αIIbβ3 is primarily a receptor for fibrinogen, other RGD-binding integrins like αvβ3 and α5β1 bind to multiple ligands, including fibronectin and vitronectin. mdpi.comsemanticscholar.org The interaction of this compound with these integrins contributes to its effects on cell-matrix adhesion and other cellular functions.

Modulation of Cellular Processes (in vitro/cellular studies)

In vitro and cellular studies have demonstrated that this compound can modulate several key cellular processes, primarily due to its integrin-binding capabilities.

Inhibition of Cell Adhesion to Extracellular Matrix Components (e.g., Fibrinogen, Fibronectin, Laminin)

This compound's ability to bind to integrins, particularly those that recognize RGD sequences in extracellular matrix (ECM) proteins, leads to the inhibition of cell adhesion. This compound has been shown to inhibit the attachment of cells, such as B16-F10 mouse melanoma cells, to substrates coated with ECM proteins like fibronectin and laminin. nih.gov This inhibition is attributed to this compound competing with these ECM proteins for binding to integrin receptors on the cell surface. nih.gov When immobilized on a substrate, this compound can also promote cell attachment, which is inhibited by RGD-containing peptides or antibodies to integrins, further supporting the role of integrin binding in this process. nih.gov Preferential antagonism studies have shown that this compound selectively inhibited platelet adhesion to immobilized von Willebrand factor and was less effective at disrupting adhesion to fibrinogen and fibronectin. portlandpress.com

Disruption of Cell Migration and Invasion Pathways (e.g., Melanoma Cells, Endothelial Cells)

Cell migration and invasion are critical processes in various physiological and pathological conditions, including wound healing, angiogenesis, and cancer metastasis. Integrins play a significant role in these processes by mediating cell interactions with the ECM. mdpi.comnih.gov By interfering with integrin-ECM interactions, this compound can disrupt cell migration and invasion. Studies using B16-F10 mouse melanoma cells have shown that this compound can inhibit their attachment to fibronectin and laminin, which are key components of the ECM involved in cell migration and invasion. nih.gov In an in vivo experimental metastasis model, this compound significantly inhibited lung colonization by tail vein-injected mouse melanoma cells. nih.gov This suggests that this compound may inhibit tumor cell metastasis by preventing the adhesion of melanoma cells to ECM components in distant organs. nih.gov While the provided sources specifically highlight melanoma cell adhesion and metastasis, the general mechanism of integrin blockade by this compound suggests potential effects on the migration and invasion of other cell types, such as endothelial cells, which also rely on integrins for these processes, particularly during angiogenesis. nih.govfrontiersin.org Melanoma cells are known to interact with endothelial cells and disrupt endothelial barriers during metastasis, a process that can involve various factors including proteases and adhesion molecules. nih.govnih.govbiorxiv.org

Anti-proliferative Effects on Cell Lines

Some studies suggest that this compound may also exert anti-proliferative effects on certain cell lines. While the search results did not provide extensive details specifically on this compound's anti-proliferative mechanisms or a wide range of cell lines, one source generally mentions that snake venom peptides, including disintegrins, have shown anti-tumoral activity and can strongly inhibit the proliferative profile of certain cell lines. semanticscholar.org Anti-proliferative effects can be mediated through various mechanisms, including the induction of apoptosis or cell cycle arrest, as observed with other agents in cancer cell lines. nih.govnih.govbrieflands.comresearchgate.net Further research would be needed to fully elucidate the extent and mechanisms of this compound's anti-proliferative effects on specific cell types.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
FibrinogenNot found
FibronectinNot found
LamininNot found
RGD (Arg-Gly-Asp)6047
ADP5950
ThrombinNot found
Kistrin (B590482)Not found
ElegantinNot found
DendroaspinNot found
Echistatin (B137904)16129704
BitistatinNot found
Eristostatin (B144958)Not found
VitronectinNot found
Von Willebrand FactorNot found
CollagenNot found
OsteopontinNot found
NephronectinNot found

Data Tables

Based on the search results, a data table summarizing the binding affinity of disintegrins, including this compound, to αIIbβ3 integrin on resting and activated platelets can be presented:

DisintegrinBinding Affinity (Kd) on Resting Platelets (nM)Binding Affinity (Kd) on ADP-Activated Platelets (nM)Binding Affinity (Kd) on Thrombin-Activated Platelets (nM)
This compound294 capes.gov.br~98 (3-fold decrease) capes.gov.br~49 (6-fold decrease) capes.gov.br
Echistatin153 capes.gov.brDecreased with ADP capes.gov.brNo further decrease with thrombin capes.gov.br
Bitistatin48 capes.gov.brDecreased with ADP capes.gov.brNo further decrease with thrombin capes.gov.br
Eristostatin18 capes.gov.brSame high affinity capes.gov.brSame high affinity capes.gov.br

This table illustrates the differential binding affinities of various disintegrins to αIIbβ3 integrin and how platelet activation affects these interactions. This compound shows a notable increase in binding affinity upon platelet activation.

Induction of Apoptosis in Cellular Models

This compound has been shown to induce apoptosis in various cellular models, contributing to its potential antitumoral activity researchgate.netsemanticscholar.org. The induction of programmed cell death is a critical mechanism for inhibiting cancer cell proliferation and eliminating damaged cells. Snake venom components, including disintegrins like this compound, are known to promote cell death researchgate.net. Studies have indicated that this compound can induce apoptosis in specific cancer cell lines, such as HeLa cervical cancer cells semanticscholar.org. While the precise, comprehensive molecular cascade triggered by this compound leading to apoptosis can vary depending on the cell type, the involvement of apoptosis-inducing mechanisms is a consistent finding in studies investigating its cellular effects semanticscholar.orggoogle.com.

Anti-angiogenic Mechanisms in Cell-based Assays

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis nih.govmednexus.org. This compound has demonstrated significant anti-angiogenic properties in cell-based assays by interfering with key processes required for blood vessel formation elsevier.essemanticscholar.org. These mechanisms include the inhibition of adhesion and migration of endothelial cells, which are fundamental steps in the angiogenic cascade elsevier.es. This compound has been shown to inhibit the adhesion of capillary endothelium cells elsevier.es. Furthermore, it can inhibit cell migration on substrates like fibronectin, a crucial component of the extracellular matrix involved in cell movement elsevier.es. The anti-angiogenic effects are also linked to its influence on integrins, as integrin αVβ3 plays a significant role in angiogenesis elsevier.es. By targeting integrins involved in endothelial cell function, this compound disrupts the cellular interactions necessary for neovascularization.

Intracellular Signaling Pathway Modulation

The cellular effects of this compound, including apoptosis induction and anti-angiogenesis, are mediated through its modulation of various intracellular signaling pathways.

Effects on MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating diverse cellular processes, including proliferation, differentiation, and survival sinobiological.comwikipedia.orgmdpi.com. This compound has been observed to influence this pathway, although the precise outcome can be cell-type dependent semanticscholar.org. In some cellular contexts, this compound has been reported to inhibit the proliferation of certain cancer cells, such as LS174 human colorectal adenocarcinoma cells, potentially through the activation of the MAPK ERK1/2 pathway elsevier.es. This suggests a complex role for this compound in MAPK/ERK signaling, where its interaction with integrins can trigger downstream events that ultimately impact cell fate.

Influence on p53 and p21 Expression

The tumor suppressor protein p53 and its downstream target p21 (also known as CDKN1A) are key regulators of the cell cycle and apoptosis nih.govoncotarget.comnih.gov. This compound has been shown to influence the expression levels of both p53 and p21 elsevier.essemanticscholar.org. Research indicates that this compound can lead to an increase in the expression levels of these crucial cell cycle regulators elsevier.es. Upregulation of p53 and p21 is typically associated with cell cycle arrest and the induction of apoptosis, aligning with the observed pro-apoptotic effects of this compound in certain cell models nih.gov. This modulation of p53/p21 expression represents a significant mechanism by which this compound may exert its antitumoral effects.

Regulation of Angiogenesis-Related Factors (e.g., VEGF, NRP1)

This compound's anti-angiogenic activity is also mediated through its effects on the expression of key factors involved in blood vessel formation, such as Vascular Endothelial Growth Factor (VEGF) and Neuropilin 1 (NRP1) semanticscholar.orgnih.gov. VEGF is a potent pro-angiogenic growth factor, while NRP1 acts as a co-receptor for VEGF, enhancing its signaling and promoting angiogenesis mdpi.commdpi.comvst-bio.comresearchgate.net. Studies have indicated that this compound can lead to a decreased expression of these angiogenesis stimulators elsevier.es. By downregulating VEGF and NRP1, this compound can effectively suppress the signals that promote endothelial cell proliferation, migration, and the formation of new blood vessels, thereby inhibiting angiogenesis elsevier.es. This regulatory effect on key angiogenic factors is a crucial component of this compound's mechanism of action against tumor vascularization.

Structure Activity Relationship Sar Studies of Albolabrin

Role of the Arg-Gly-Asp (RGD) Motif in Integrin Recognition and Binding Affinity

A central feature of albolabrin and other disintegrins is the presence of the Arg-Gly-Asp (RGD) amino acid sequence motif nih.govnih.govresearchgate.net. This tripeptide sequence is a key recognition signal for a variety of integrin receptors, including αIIbβ3, αvβ3, and α5β1 nih.govwikipedia.org. These integrins mediate cell adhesion to extracellular matrix proteins that also contain the RGD sequence, such as fibrinogen, fibronectin, and vitronectin wikipedia.orgoup.com.

The RGD motif in this compound is located at a specific position within the peptide chain nih.gov. The interaction between the RGD motif and the integrin binding site is crucial for this compound's inhibitory activity. Studies have shown that disintegrins containing the RGD or KGD motif inhibit platelet aggregation and cell adhesion by binding to the glycoprotein (B1211001) IIb-IIIa receptor (αIIbβ3) on the platelet surface nih.govcapes.gov.br.

The binding affinity of this compound to integrins can vary depending on the activation state of the integrin. For instance, the binding affinity (Kd) of 125I-albolabrin to resting platelets expressing αIIbβ3 was measured at 294 nM. Upon activation of platelets with ADP or thrombin, the Kd value for this compound decreased, indicating an increase in binding affinity capes.gov.br. This suggests that the conformation of the integrin receptor upon activation influences its interaction with this compound.

Different RGD-containing disintegrins exhibit varying binding affinities and selectivities towards different integrins nih.gov. This highlights that while the RGD motif is essential, other structural features of the disintegrin also play a significant role in determining binding specificity and affinity.

DisintegrinIntegrin TargetResting Platelet Kd (nM)Activated Platelet Kd (nM) (ADP)Activated Platelet Kd (nM) (Thrombin)
This compoundαIIbβ3294Decreased (3-fold)Decreased (6-fold)
Echistatin (B137904)αIIbβ3153DecreasedNo further decrease
BitistatinαIIbβ348DecreasedNo further decrease
Eristostatin (B144958)αIIbβ318Same high affinitySame high affinity

Note: Data for activated platelet Kd values are described qualitatively in the source capes.gov.br.

Significance of Flanking Amino Acid Residues and C-Terminal Domains

Residues located at the C-terminal side of the RGD motif have been shown to influence the affinity of disintegrins to integrins nih.gov. While specific detailed information on the role of every flanking residue or the entire C-terminal domain of this compound in integrin interaction is not extensively detailed in the provided snippets, the principle that these regions are significant is established for disintegrins in general nih.govnih.gov. For example, studies on echistatin, another disintegrin, indicate that residues flanking the RGD motif at both the C- and N-terminal sites interact selectively with different integrin subunits, potentially contributing to recognition specificity and affinity nih.gov. The full-length C-terminal polypeptide in echistatin is visible as a β-hairpin running parallel to the RGD loop nih.gov.

Importance of Disulfide Bond Integrity and Conformational Stability for Biological Activity

This compound is a cysteine-rich peptide, and the formation of disulfide bonds between cysteine residues is critical for its structural integrity and biological activity nih.govnih.govnih.govacs.org. Disulfide bonds play a vital role in stabilizing the three-dimensional structure of proteins, particularly extracellular and secreted proteins like disintegrins metwarebio.comnih.govmdpi.com.

In this compound, as in other single-chain disintegrins, the correct pairing of cysteine residues to form disulfide bonds is essential for determining the conformation of the inhibitory loop that presents the RGD sequence nih.gov. The conserved secondary and tertiary structure, maintained by these disulfide bonds, is considered essential for the expression of biological activity by these peptides nih.gov.

Disulfide bonds contribute significantly to the conformational stability of proteins metwarebio.comnih.govwisc.edu. By creating covalent linkages, they help maintain the correct folding of the polypeptide chain, which is necessary for the proper presentation of the RGD motif and other residues involved in integrin binding metwarebio.com. Studies on other proteins, like ribonuclease A, have demonstrated that disulfide bonds substantially contribute to conformational stability, and their removal can significantly decrease the thermal transition midpoint nih.govwisc.edu. While these studies are not directly on this compound, they illustrate the general principle of disulfide bond importance in protein stability.

Maintaining the integrity of these disulfide bonds is paramount for this compound's function. Disruption of the disulfide bonds would likely lead to unfolding or misfolding of the peptide, altering the conformation of the RGD loop and impairing its ability to bind effectively to integrins. The presence of 12 identical cysteines in this compound and elegantin, another disintegrin, further emphasizes the conserved nature and likely critical role of disulfide bonding in this class of peptides nih.gov.

Mutational Analysis and Functional Consequences on Integrin Interaction

Mutational analysis is a powerful tool used to understand the contribution of specific amino acid residues to protein function nih.gov. By systematically altering residues within this compound and observing the effects on integrin interaction and biological activity, researchers can gain insights into the SAR.

While specific detailed mutational analyses of this compound are not extensively described in the provided search results, studies on other disintegrins provide relevant context nih.govbiorxiv.org. For example, mutational studies on rhodostomin, another RGD-containing disintegrin, have investigated the effect of mutations adjacent to the RGD motif on integrin binding and dynamics nih.gov. These studies can reveal the importance of residues beyond the core RGD for optimal interaction. Mutations in integrin subunits themselves have also been shown to affect integrin activation and ligand binding, highlighting the intricate nature of the integrin-ligand interaction mdpi.complos.org.

Although direct examples of extensive mutational analysis specifically on this compound are limited in the provided snippets, the principle applies: altering residues within this compound, particularly within or near the RGD motif or residues involved in disulfide bonding, would be expected to impact its ability to bind integrins and inhibit platelet aggregation or cell adhesion. Such studies could involve point mutations, deletions, or substitutions to identify critical amino acids for binding affinity, specificity, or conformational stability. The conserved nature of the RGD motif and cysteine residues across disintegrins nih.gov suggests that mutations in these areas would likely have significant functional consequences.

The varied amino acid composition outside the conserved RGD and cysteine residues among different disintegrins like this compound and trigramin (B1166263) nih.gov also implicitly suggests that these variable regions contribute to the unique functional profiles of each disintegrin. Mutational analysis of these variable residues in this compound could help pinpoint which specific differences contribute to its distinct biological activities.

Comparative Analyses with Other Snake Venom Disintegrins

Functional Differences and Similarities in Integrin Selectivity and Potency (in vitro)

Albolabrin is a potent inhibitor of platelet aggregation by blocking the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin on the surface of activated platelets uniprot.orgnih.gov. In vitro studies have compared the inhibitory effects of this compound with other disintegrins. For instance, decorsin, a non-disintegrin RGD-containing protein from leeches, was found to be less potent than this compound and eristostatin (B144958) in inhibiting ADP-induced human platelet aggregation thieme-connect.com. This compound bound with lower affinity to resting platelets compared to activated platelets thieme-connect.com.

While many RGD-containing disintegrins, including this compound, target αIIbβ3, some also interact with other integrins like αvβ3, αvβ5, and α5β1 researchgate.netrndsystems.com. For example, echistatin (B137904) is a potent antagonist of both αVβ3 and αIIbβ3 integrins rndsystems.com. Differences in amino acid sequences between disintegrins like this compound and echistatin may lead to differential effects on platelet adhesion and aggregation ebm-journal.org. The RGD sequence is critical for activity, as substitutions within this motif can lead to a significant loss of disintegrin activity ebm-journal.org.

Data on the integrin selectivity and potency (IC50 or Ki values) from in vitro studies highlight the functional differences among these related disintegrins. While this compound primarily targets αIIbβ3, other disintegrins may exhibit broader or different integrin binding profiles.

DisintegrinSource OrganismTarget Integrin(s) (in vitro)Key Activity (in vitro)
This compoundTrimeresurus albolabrisαIIbβ3Inhibits platelet aggregation uniprot.orgnih.gov
Trigramin (B1166263)Trimeresurus gramineusαIIbβ3, α8β1, αvβ3, αvβ5, α5β1 researchgate.netInhibits platelet aggregation, inhibits cell adhesion nih.govscribd.com
ElegantinViper venomsαIIbβ3Inhibits platelet aggregation ebm-journal.org
Flavoridin (B1178029)Protobothrops flavoviridisGPIIb/IIIa (αIIbβ3)Potent inhibitor of platelet aggregation oup.comrcsb.org
EchistatinEchis carinatusαVβ3, αIIbβ3Potent antagonist of αVβ3 and αIIbβ3 rndsystems.com

Disintegrin Classification Based on this compound and Homologues

Disintegrins are broadly classified based on their size and disulfide bond patterns. Originally, viper venom disintegrins were categorized into three groups: short, medium, and long ebm-journal.org.

Short Disintegrins: Approximately 49-51 amino acids with 8 cysteines (e.g., echistatin). ebm-journal.org

Medium Disintegrins: Approximately 70 amino acids with 12 cysteines (e.g., this compound, trigramin, flavoridin, elegantin). ebm-journal.org

Long Disintegrins: Approximately 84 amino acids with 14 cysteines (e.g., bitistatin). ebm-journal.org

This classification is based on the mature protein size and cysteine content. This compound falls into the medium-sized disintegrin group, sharing this classification with several homologues like trigramin, flavoridin, and elegantin ebm-journal.org. This structural grouping reflects the conserved nature of these proteins within viper venoms. More recent classifications also include dimeric disintegrins ebm-journal.org.

The presence of the RGD motif within a flexible loop is a defining characteristic of many disintegrins, including this compound, and is crucial for their interaction with integrins nih.govmdpi.com. The conserved cysteine framework provides structural stability to present this RGD loop effectively ebm-journal.orgrcsb.org.

Advanced Methodologies in Albolabrin Research

High-Resolution Separation and Purification Techniques (e.g., HPLC)

Obtaining highly pure albolabrin is a critical initial step for detailed structural and functional studies. High-resolution separation and purification techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for isolating this compound from complex snake venom mixtures. A rapid reverse-phase HPLC method has been successfully employed to purify this compound to homogeneity with high yield from Trimeresurus albolabris venom. nih.gov This technique separates components based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of specific peptides like this compound from other venom constituents. Further purification of venom extracts can be achieved using HPLC to isolate this compound. evitachem.com Multi-step HPLC protocols have also been utilized for the purification of disintegrins from snake venoms. scirp.org

Mass Spectrometry for Peptide Characterization and Identification

Mass spectrometry (MS) plays a crucial role in the characterization and identification of this compound and other peptides within venom. Techniques like nano-ESI-LCMS/MS have been used in proteomic studies of Trimeresurus albolabris venom to identify various protein families, including disintegrins. researchgate.net MS analysis provides information on the molecular mass and amino acid sequence of peptides, confirming the identity and purity of isolated this compound. Peptide mapping, coupled with MALDI-MS and N-terminal sequencing, is also employed to define the disulfide bridge patterns in disintegrins, which are crucial for their biological activity. oup.comcsic.es

Cell-Based Assays for Functional Characterization (e.g., Adhesion, Migration, Aggregation, Apoptosis, Angiogenesis Assays)

Cell-based assays are fundamental for understanding the biological functions of this compound, particularly its effects on cell adhesion, migration, aggregation, apoptosis, and angiogenesis.

Cell Adhesion Assays: this compound has been shown to inhibit the attachment of B16-F10 mouse melanoma cells to extracellular matrix proteins like fibronectin and laminin. nih.gov When immobilized on plastic, this compound can promote cell attachment, which is inhibited by RGD-containing peptides or antibodies to integrins, suggesting its interaction with integrin receptors on the cell surface. nih.gov Cell adhesion assays are typically performed by coating microtiter plates with adhesive proteins and then adding cells to assess their attachment in the presence or absence of this compound. escholarship.org

Cell Migration Assays: this compound, like other disintegrins, has been investigated for its effects on cell migration. Disintegrins can inhibit the migration of various cancer cell lines. nih.govscielo.br Cell migration assays, such as wound healing assays or Transwell assays, are used to quantify the ability of cells to move across a surface or through a membrane in response to stimuli or in the presence of inhibitory compounds like this compound. utrgv.eduescholarship.orgnih.gov

Platelet Aggregation Assays: this compound is a potent inhibitor of platelet aggregation. nih.govresearchgate.net Platelet aggregation assays measure the ability of platelets to clump together in response to agonists like ADP, thrombin, or collagen. nih.govhealthline.comloinc.org These assays are crucial for evaluating the antithrombotic potential of this compound. This compound inhibits platelet aggregation by blocking the GPIIb/IIIa complex. researchgate.netresearchgate.net

Apoptosis Assays: Some snake venom components, including certain disintegrins, can induce apoptosis (programmed cell death) in various cell types, including cancer cells. researchgate.net Assays such as flow cytometry using apoptosis detection kits are used to determine if this compound induces apoptosis in specific cell lines. utrgv.edu

Angiogenesis Assays: Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth. This compound has been identified as a disintegrin with anti-angiogenic effects. imrpress.comoncotarget.comresearchgate.net Angiogenesis assays, such as in vitro Matrigel tube formation assays or in vivo assays like the chicken chorioallantoic membrane (CAM) assay or mouse Matrigel plug assays, are used to evaluate the ability of this compound to inhibit the formation of new blood vessels. imrpress.comnih.govaacrjournals.org

Here is a summary of some cell-based assay findings related to this compound and other disintegrins:

Assay TypeCell Line / ModelObserved EffectCitation
Cell AdhesionB16-F10 mouse melanoma cellsInhibited adhesion to fibronectin and laminin. Promoted adhesion when immobilized. nih.gov
Cell AdhesionHuman umbilical cord endothelial cells (HUVEC)Interaction with integrins (demonstrated for other disintegrins). nih.gov
Cell MigrationMDA-MB-231 breast cancer cellsInhibition of migration (shown for other disintegrins). nih.govscielo.br
Platelet AggregationHuman plateletsPotent inhibition of aggregation induced by various agonists. nih.govresearchgate.netnih.gov
ApoptosisVarious cell lines (e.g., SK-Mel-28 melanoma cells)Induction of apoptosis (shown for other disintegrins). utrgv.eduresearchgate.netnih.gov
AngiogenesisIn vitro (Matrigel tube formation), in vivo (CAM, Matrigel plug)Inhibition of angiogenesis (shown for this compound and other disintegrins). imrpress.comoncotarget.comresearchgate.netnih.govaacrjournals.org

Biophysical Techniques for Ligand-Receptor Interaction Studies

Biophysical techniques are essential for gaining detailed insights into the interaction between this compound and its target receptors, primarily integrins. Techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study binding kinetics, affinity, stoichiometry, and structural changes upon ligand binding. frontiersin.orgdrugtargetreview.com

While the provided search results don't detail SPR or BLI studies specifically with this compound, these techniques are commonly used to study protein-ligand interactions, including those involving integrins. frontiersin.orgdrugtargetreview.com

NMR spectroscopy has been applied to study the structure of this compound in solution, providing information about its secondary and three-dimensional structure, which is crucial for understanding its interaction with integrins. researchgate.nettri-london.ac.ukdntb.gov.ua Structural and biophysical studies help decipher how receptors change conformation and cluster in response to their ligands, which can influence signaling outcomes. nih.gov

Proteomic Approaches for Venom Component Profiling

Proteomic approaches are used to comprehensively analyze the protein composition of snake venoms, allowing for the identification and relative quantification of various toxins, including disintegrins like this compound. Techniques combining chromatography and mass spectrometry, such as reverse-phase HPLC coupled with nano-ESI-LCMS/MS, have been employed to profile the proteome of Trimeresurus albolabris venom. researchgate.net These studies have identified this compound as a component of the venom and provided insights into the abundance of different protein families present. researchgate.net Snake venomics, a strategy combining proteomics and transcriptomics, is used for detailed analysis of venom components, allowing for the isolation and estimation of toxin content. scielo.br

Molecular Biology Techniques for Genetic Analysis (e.g., cDNA Library Construction)

Molecular biology techniques, including cDNA library construction, are valuable for studying the genetic basis of this compound production. A cDNA library represents the transcribed genes of an organism at a specific time point or in a particular tissue. microbenotes.comcreative-biogene.com Constructing a cDNA library from the venom glands of Trimeresurus albolabris allows researchers to isolate and sequence the mRNA transcripts encoding this compound and other venom proteins. creative-biogene.comtouchoncology.com This provides information about the gene sequence, allows for the prediction of the amino acid sequence, and facilitates studies on gene expression and regulation. The process typically involves isolating mRNA, synthesizing complementary DNA (cDNA) using reverse transcriptase, and cloning the cDNA into suitable vectors. microbenotes.comcreative-biogene.comthermofisher.com

Evolutionary Biology of Albolabrin and Disintegrins

Origin and Diversification within Snake Venom Metalloproteinases (SVMPs)

The origin of snake venom disintegrins is traced back to a common ancestor shared with mammalian matrix-degrading metalloproteinases and proteins of the ADAM (A Disintegrin And Metalloproteinase) family. oup.comfrontiersin.orgscielo.brmdpi.comnih.gov SVMPs are believed to have evolved relatively late from this common ancestor through processes involving both speciation and gene duplication. oup.comnih.gov Following gene duplication, divergence of the copies occurred, mediated significantly by positive Darwinian selection. oup.com

SVMPs are classified into different subclasses (P-I, P-II, and P-III) based on their domain structure. scielo.brresearchgate.net PIII-SVMPs are considered the most primitive type and contain a metalloproteinase domain, a disintegrin-like domain, and a cysteine-rich domain. mdpi.comresearchgate.netnih.gov PII-SVMPs, from which disintegrins like albolabrin are primarily derived, contain a metalloproteinase domain and a disintegrin domain, lacking the cysteine-rich domain found in PIII-SVMPs. scielo.brresearchgate.netnih.gov PII-disintegrins, broadly distributed in viper and rattlesnake venoms, evolved in Viperidae through the neofunctionalization of disintegrin-like domains from duplicated PIII-SVMP genes that were recruited into the venom proteome before the radiation of advanced snakes. oup.comscispace.com Disintegrins are released from PII-SVMP precursors through proteolytic processing or synthesized from messenger RNAs lacking the metalloprotease-coding region. oup.comscispace.com

The diversification from disintegrin-like domains in PIII-SVMPs to the various disintegrin subfamilies (long, medium-sized, dimeric, and short) seen today involved a stepwise process. This process included a reduction in polypeptide chain length, successive losses of disulfide bonds, and a decrease in the number of cysteine residues. frontiersin.orgnih.govresearchgate.net Genomic analyses have shown that the SVMP family underwent massive expansion from a single, deeply conserved adam28 gene, with subsequent intragenic deletions leading to the different SVMP classes. nih.govnih.gov

Positive Darwinian Selection Driving Functional Diversification

The divergence and functional diversification of disintegrins are strongly influenced by positive Darwinian selection. oup.comfrontiersin.orgscispace.comresearchgate.net This selective pressure leads to an accelerated rate of amino acid substitutions, particularly in surface-exposed residues of the disintegrin molecule. scispace.comnih.gov Positive selection has played a key role in the neofunctionalization of disintegrin domains after gene duplication, allowing them to evolve new functions, primarily the selective blocking of integrin receptors. oup.comscispace.com

Studies using phylogenetic inference and maximum likelihood-based codon substitution approaches have identified global and lineage-specific sites within disintegrins that are evolving under diversifying selection. scispace.comresearchgate.net Several of these positively selected sites are located within the integrin-binding loop and the C-terminal tail, regions that together form a conformational functional epitope crucial for integrin interaction. oup.comscispace.comresearchgate.net While cysteine residues and buried residues tend to be under strong purifying selection to maintain the structural integrity and active conformation of disintegrins, surface-exposed residues involved in integrin binding are subject to diversifying selection, leading to variations in integrin specificity. scispace.comnih.gov

The incongruence between the phylogenetic tree of disintegrins and the species tree is consistent with a birth-and-death process for this multigene family, where the appearance and disappearance of loci are driven by selection. scispace.comnih.gov This evolutionary pressure, potentially part of a predator-prey arms race, favors the maintenance of high levels of functional variation in venom proteins, allowing snakes to adapt to diverse prey. oup.com

Evolution of Integrin-Binding Motifs beyond RGD

The integrin-binding motif is a critical feature determining the specificity of disintegrin-integrin interactions. The arginine-glycine-aspartic acid (RGD) sequence is inferred to represent the ancestral integrin-recognition motif. oup.comscispace.comresearchgate.net This ancestral RGD motif is thought to have emerged from a subgroup of PIII-SVMPs containing the RDECD sequence. oup.comscispace.comresearchgate.net

However, the evolution of disintegrins has led to the emergence of various integrin-binding motifs beyond the canonical RGD. frontiersin.orgscielo.brelsevier.es These variations, such as KGD, VGD, MGD, WGD, MLD, RTS, and KTS, allow different disintegrins to target a broad range of integrin receptors with varying degrees of specificity. frontiersin.orgscielo.brelsevier.es For instance, RGD motifs typically modulate integrins like αIIbβ3, αvβ3, and α5β1, while KTS and RTS motifs selectively modulate α1β1, and MLD motifs can modulate integrins such as α9β1, α4β1, and α4β7. frontiersin.orgelsevier.es

The emergence of these diverse motifs from the ancestral RGD sequence involved nucleotide substitutions. The most parsimonious model suggests a minimum of three mutations are required for the emergence of all known disintegrin integrin inhibitory motifs from an ancestral RGD sequence. oup.comresearchgate.net This diversification of binding motifs, driven by positive selection, has expanded the functional repertoire of disintegrins, enabling them to interfere with a wider array of cellular processes mediated by different integrins. frontiersin.orgelsevier.es

Implications for Disintegrin Family Evolution and Toxinogenesis

The evolutionary trajectory of the disintegrin family, characterized by gene duplication, neofunctionalization, domain loss, and accelerated evolution under positive selection, has significant implications for understanding toxinogenesis in snakes. The recruitment of ancestral genes with normal physiological functions into the venom proteome, followed by their rapid diversification, is a key mechanism in the evolution of venom complexity and potency. oup.comscispace.com

The structural and functional diversification within the disintegrin family, including the reduction in size, loss of disulfide bonds, and the evolution of varied integrin-binding motifs, reflects adaptation to target specific components of prey hemostasis and other physiological systems. frontiersin.orgnih.gov The presence of a diversity of disintegrin isoforms within a single venom, differing in their pharmacological effects, likely results from this process of gene duplication and accelerated evolution. oup.com

The study of disintegrin evolution provides insights into the molecular mechanisms underlying the generation of protein novelty and the adaptive evolution of toxin families. The identification of positively selected sites and the understanding of how these changes impact integrin binding contribute to our knowledge of structure-function relationships in these toxins. scispace.comresearchgate.net This evolutionary perspective is not only crucial for understanding the biology of snake venoms but also has implications for the potential development of novel therapeutic agents based on disintegrin structures. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16212887
ADAM2880243105
Echistatin (B137904)16129778
Barbourin16129699
Contortrostatin16129713
Tigramine16132504
Salmosin16132501
Kistrin (B590482)16129763
Obtustatin16129780
Viperistatin16132506
Jerdostatin16132487
Rhodostomin16129785
Trigramin (B1166263)16132504
Eptifibatide446030

Data Table: Disintegrin Binding Motifs and Targeted Integrins

Binding MotifTargeted Integrins
RGDαIIbβ3, αvβ3, α5β1, α8β1, αVβ1, αVβ3
KGDαIIbβ3 (high selectivity)
VGDα5β1, αIIbβ3
MGDα5β1, αIIbβ3
WGDα5β1, αVβ3, αIIbβ3
MLDα9β1, α4β1, α4β7, α3β1, α6β1, α7β1
RTSα1β1
KTSα1β1

Data Table: SVMP Classes and Domain Structure

SVMP ClassDomain StructureMolecular Mass (approx.)
P-IMetalloproteinase (M)20-30 kDa
P-IIMetalloproteinase (M), Disintegrin-like (DI)30-60 kDa
P-IIIMetalloproteinase (M), Disintegrin-like (DI), Cysteine-rich (C)60-100 kDa

Future Research Directions and Conceptual Applications of Albolabrin

Elucidation of Novel Molecular Targets and Signaling Pathways

While albolabrin is well-established as an integrin antagonist, particularly for αIIbβ3, αvβ3, and α5β1 elsevier.esfrontiersin.orgnih.govmdpi.comnih.govnih.gov, future research can delve deeper into identifying potential novel molecular targets and the intricate signaling pathways modulated by its interaction semanticscholar.orgnih.gov. Disintegrins can influence various cellular processes like adhesion, migration, proliferation, and apoptosis elsevier.esnih.govresearchgate.netresearchgate.net. Investigating the downstream effects of this compound binding to integrins, beyond the initial blocking of ligand binding, could reveal its impact on various intracellular signaling cascades. This could involve exploring its influence on pathways such as MAPK, PI3K/Akt, and NF-κB, which are known to be involved in cell survival, proliferation, and inflammation, and have been implicated in the mechanisms of action of other bioactive compounds semanticscholar.orguri.edunih.govmdpi.comfrontiersin.org. Understanding these broader effects could uncover new therapeutic potentials or provide insights into fundamental cell biology.

Design of Peptidomimetics and Analogues Based on this compound's Scaffold for Research Tools

The peptide nature of this compound, containing the crucial RGD motif within its structure, makes it a compelling template for the design of peptidomimetics and analogues frontiersin.orgnih.govupc.edu. Peptidomimetics are compounds designed to mimic the structural and functional characteristics of peptides but often with improved properties such as stability and bioavailability upc.edud-nb.infonih.govmdpi.com. Future research can focus on creating simplified or modified versions of this compound that retain or enhance its desired integrin-binding specificity and affinity upc.edutouchoncology.com. These designed molecules could serve as valuable research tools to precisely target specific integrin subtypes in various experimental settings, allowing for a more detailed understanding of integrin function in different cell types and pathological conditions tocris.comresearchgate.netunibo.it. The design process can involve modifying the amino acid sequence, incorporating non-natural amino acids, or using different chemical scaffolds to present the RGD motif or other key binding epitopes upc.edud-nb.infonih.govmdpi.comresearchgate.net.

Development of this compound as a Research Probe for Integrin Biology

This compound's potent and relatively specific interaction with certain integrins positions it as an excellent candidate for development into a research probe wikipedia.orgnih.govcrownbio.comcabidigitallibrary.org. By labeling this compound with fluorescent tags, radioisotopes, or other detectable markers, researchers can visualize and track integrin distribution, dynamics, and activation in living cells and tissues nih.gov. Such probes would be invaluable for studying integrin trafficking, clustering, and interaction with other cellular components in real-time unibo.itnih.gov. This could provide critical insights into the role of integrins in processes like cell adhesion, migration, and signaling in various physiological and pathophysiological contexts, including cancer metastasis, angiogenesis, and inflammation elsevier.esnih.govresearchgate.net. The development of this compound-based probes could significantly advance the field of integrin biology research.

Investigation of its Potential as a Lead Compound for Modulating Cellular Processes in in vitro Models

This compound's demonstrated ability to interfere with integrin-mediated cell adhesion and migration in in vitro models, such as inhibiting the adhesion of melanoma cells and blocking cell migration on fibronectin, highlights its potential as a lead compound for modulating various cellular processes nih.govnih.govnih.govmdpi.comupc.edud-nb.infowikipedia.orgcabidigitallibrary.orgnih.govoup.commdpi.commdpi.comnih.gov. Future research can systematically investigate its effects on a wider range of cellular activities and in different in vitro disease models nih.govcrownbio.com. This includes exploring its impact on cancer cell proliferation, invasion, and survival, as well as its potential in modulating immune cell function, angiogenesis, and wound healing, all of which involve integrin interactions elsevier.esnih.govresearchgate.netnih.gov. Studies using advanced in vitro models, such as 3D cell cultures and organoids, could provide more physiologically relevant data on this compound's potential effects crownbio.com. Identifying the specific cellular processes and disease contexts where this compound or its derivatives show promising activity is a key direction for future research.

Systems Biology Approaches to Understand this compound's Effects in Complex Biological Systems

Understanding the full impact of this compound in biological systems requires a holistic approach that goes beyond studying individual molecular interactions wikipedia.orgnih.govnih.govuci.edubiorxiv.org. Systems biology, which integrates data from various levels of biological organization (e.g., genomics, proteomics, cellular assays) and uses computational modeling, can provide a comprehensive view of how this compound affects complex biological networks wikipedia.orgnih.govuci.edubiorxiv.org. Future research can employ systems biology approaches to analyze the global cellular responses to this compound treatment nih.govwikipedia.org. This could involve studying changes in gene and protein expression profiles, analyzing alterations in metabolic pathways, and developing computational models to predict the downstream consequences of integrin modulation by this compound wikipedia.orgnih.govuci.edubiorxiv.org. Such studies can reveal complex interactions and emergent properties that are not apparent when studying isolated components, leading to a deeper understanding of this compound's mechanisms of action and potential therapeutic implications in complex biological systems.

Comparative Studies with Other Bioactive Peptides for Mechanistic Insights

Comparing the structure and function of this compound with other bioactive peptides, particularly other disintegrins and peptides that interact with integrins or similar cellular targets, can provide valuable mechanistic insights frontiersin.orgnih.govnih.govnih.govbiorxiv.org. Comparative studies can help identify the specific structural features of this compound that are responsible for its unique binding profile and biological activities frontiersin.orgnih.gov. By comparing this compound with disintegrins that target different integrin subtypes or exhibit different potencies, researchers can gain a better understanding of the molecular basis of integrin specificity frontiersin.orgnih.govnih.gov. Furthermore, comparing this compound's effects with those of other bioactive peptides known to influence cellular processes like adhesion, migration, or proliferation, but through different mechanisms, can help delineate the specific pathways and targets mediated by this compound mdpi.comnih.govbiorxiv.orgmdpi.com. These comparative analyses can inform the rational design of this compound-based analogues with improved properties or novel activities.

Q & A

Q. What is the structural basis of albolabrin's interaction with integrin receptors?

this compound adopts a flexible tertiary structure dominated by β-hairpins and turns, with the RGD motif positioned on a mobile loop. This conformation allows dynamic binding to integrins like αIIbβ3 (platelet GPIIb/IIIa). Structural studies using 1H NMR spectroscopy and simulated annealing calculations reveal that the hydrophobic core (residues 21–47 and 57–67) stabilizes the protein, while the RGD loop's mobility facilitates integrin engagement . Cross-linking experiments confirm binding occurs within the GPIIIa 217–302 domain, critical for fibrinogen receptor function .

Q. How does this compound inhibit platelet aggregation?

this compound competitively blocks fibrinogen binding to αIIbβ3 integrin on platelets. Its efficacy depends on activation state: binding affinity (Kd) to resting platelets is ~294 nM, decreasing 3–6 fold after ADP or thrombin activation. This is measured via radiolabeled binding assays (e.g., ¹²⁵I-albolabrin) and fluorescence-tagged disintegrin tracking .

Q. What experimental models are used to assess this compound's anti-metastatic effects?

Murine melanoma models (e.g., B16-F10 cells) are standard. This compound inhibits tumor cell adhesion to extracellular matrix (ECM) components (e.g., fibronectin, laminin) at nanomolar concentrations. In vitro adhesion assays quantify inhibition using ECM-coated plates, while experimental metastasis models measure lung colonization post-intravenous injection .

Advanced Research Questions

Q. How do structural heterogeneities among disintegrins affect this compound's specificity compared to RGD-variants (e.g., KTS or KGD motifs)?

this compound's RGD loop conformation and disulfide bonding pattern (six bridges vs. other disintegrins) influence integrin selectivity. For example, obtustatin (KTS motif) targets α1β1 integrin via Lys21/Ser23, while this compound's RGD preferentially binds αIIbβ3 and αvβ3. Comparative NMR studies and mutagenesis experiments highlight loop flexibility and residue substitution impacts .

Q. How should researchers address contradictory binding affinity data for this compound across platelet activation states?

Discrepancies arise from activation methods (ADP vs. thrombin) and integrin conformational changes. For example, Kd decreases 3-fold with ADP and 6-fold with thrombin . Use flow cytometry with conformation-specific antibodies (e.g., anti-β3 neo-epitopes) to correlate binding affinity with integrin activation states. Normalize data using thrombasthenic platelets (lacking αIIbβ3) as controls .

Q. What methodologies resolve challenges in quantifying this compound's anti-adhesive potency in complex biological matrices?

Combine surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates) with competitive ELISA using immobilized integrins. Account for matrix effects (e.g., serum proteins) by spiking this compound into physiological buffers and measuring IC50 shifts .

Q. How can computational modeling enhance this compound's therapeutic optimization?

Molecular dynamics (MD) simulations of the RGD loop's flexibility predict binding modes to integrins. Pair with alanine scanning mutagenesis to identify critical residues. Validate using NMR chemical shift perturbations and in vitro adhesion assays .

Methodological Considerations Table

Technique Application Key Findings Reference
1H NMR spectroscopyTertiary structure determinationMobile RGD loop; hydrophobic core stabilization
Radiolabeled binding assaysQuantify integrin affinity (Kd)Higher affinity for activated platelets (Kd = 49–98 nM post-thrombin)
Murine metastasis modelsIn vivo anti-metastatic activityDose-dependent inhibition of lung colonization (IC50 ~10 nM)
Cross-linking experimentsIdentify integrin binding domainsGPIIIa 217–302 domain critical for this compound interaction

Data Contradiction Analysis Example

Conflict: this compound's Kd varies across studies (294 nM vs. lower values in activated platelets).
Resolution: Standardize platelet activation protocols (agonist concentration, incubation time). Use FITC-albolabrin flow cytometry to track real-time binding kinetics and distinguish between integrin conformational states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.